molecular formula C16H19N3O3S B5587078 ETHYL 4-(2-CYCLOPROPANEAMIDO-1,3-THIAZOL-4-YL)-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE

ETHYL 4-(2-CYCLOPROPANEAMIDO-1,3-THIAZOL-4-YL)-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE

Cat. No.: B5587078
M. Wt: 333.4 g/mol
InChI Key: UATOFEPFNGTCOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 4-(2-CYCLOPROPANEAMIDO-1,3-THIAZOL-4-YL)-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(2-CYCLOPROPANEAMIDO-1,3-THIAZOL-4-YL)-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the cyclopropaneamido group. The pyrrole ring is then synthesized and functionalized with ethyl and carboxylate groups. Each step requires specific reagents and conditions, such as the use of strong acids or bases, catalysts, and controlled temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography. The use of automated reactors and continuous flow systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(2-CYCLOPROPANEAMIDO-1,3-THIAZOL-4-YL)-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

ETHYL 4-(2-CYCLOPROPANEAMIDO-1,3-THIAZOL-4-YL)-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Pharmaceuticals: It can be used as an intermediate in the synthesis of pharmaceutical compounds, contributing to the development of new medications.

    Materials Science: The compound’s properties may be explored for the creation of novel materials with specific functionalities, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism by which ETHYL 4-(2-CYCLOPROPANEAMIDO-1,3-THIAZOL-4-YL)-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-(2-AMINO-1,3-THIAZOL-4-YL)-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE
  • ETHYL 4-(2-BENZAMIDO-1,3-THIAZOL-4-YL)-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE

Uniqueness

ETHYL 4-(2-CYCLOPROPANEAMIDO-1,3-THIAZOL-4-YL)-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE is unique due to the presence of the cyclopropaneamido group, which imparts distinct steric and electronic properties. This differentiates it from similar compounds and can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

ethyl 4-[2-(cyclopropanecarbonylamino)-1,3-thiazol-4-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-4-22-15(21)13-8(2)12(9(3)17-13)11-7-23-16(18-11)19-14(20)10-5-6-10/h7,10,17H,4-6H2,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UATOFEPFNGTCOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C)C2=CSC(=N2)NC(=O)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.